N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
The compound N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolopyridine sulfonamide derivative characterized by:
- A 3-methyl substituent on the triazolopyridine core.
- A 3,5-difluorophenyl group attached to the sulfonamide nitrogen.
- A 2-fluorobenzyl group linked via the sulfonamide moiety.
This structure combines fluorine atoms (enhancing metabolic stability and binding interactions) with a methyl group that may influence steric and electronic properties.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(7-4-8-26(13)20)30(28,29)27(12-14-5-2-3-6-18(14)23)17-10-15(21)9-16(22)11-17/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHLXWBLLBXAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core, introduction of the fluorine atoms, and attachment of the sulfonamide group. Commonly used reagents and conditions for these steps include:
Formation of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Sulfonamide Group: This step typically involves the reaction of the triazolopyridine intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
The compound belongs to the class of 1,2,4-triazole derivatives , which are known for their wide range of biological activities. Research indicates that triazoles exhibit significant antifungal, antibacterial, and antiviral properties. Specifically, N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been investigated for its potential as:
- Antibacterial Agent : Studies have shown that triazole derivatives can possess strong antibacterial activity against a variety of pathogens including Staphylococcus aureus and Escherichia coli . The compound's unique structure may enhance its interaction with bacterial targets.
- Antifungal Activity : The compound may also demonstrate efficacy against fungal infections due to the triazole moiety's ability to inhibit fungal cytochrome P450 enzymes .
- Antiviral Properties : There is emerging evidence suggesting that triazoles can act against viral infections by disrupting viral replication processes .
Therapeutic Applications
The therapeutic potential of this compound extends into several areas:
- Neurological Disorders : Due to its action on glutamate receptors, this compound may be beneficial in treating conditions such as anxiety disorders and depression where glutamate dysregulation is implicated .
- Infectious Diseases : Its antibacterial and antifungal properties position it as a candidate for developing new treatments for resistant strains of bacteria and fungi .
Case Studies and Research Findings
Several studies have documented the effectiveness of triazole compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, leading to modulation of their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects : The 3-methyl group in the target compound and 8c may enhance steric bulk compared to 8a and 6a. Fluorine atoms in the target and 8a likely improve metabolic stability and target binding .
- Synthetic Yields : Analogs 8a and 8c were synthesized in 62% yield via benzylation (General Procedure D), suggesting the target compound could follow a similar pathway .
- Melting Points : Higher melting points in 6a (184–186°C) and 8c (168–169°C) correlate with reduced lipophilicity from polar groups (e.g., SO2NH in 6a, OCH3 in 8c) .
Computational and Structural Insights
- Docking Studies : Tools like AutoDock Vina () could predict binding modes of the target compound, leveraging its fluorine and methyl groups for optimized target interactions .
Biological Activity
N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its antimalarial properties and other therapeutic potentials, supported by various studies and data.
Chemical Structure and Properties
The compound features a triazolo-pyridine core with sulfonamide functionality, which is known to enhance biological activity against various pathogens. The structural formula can be represented as follows:
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the triazolo[4,3-a]pyridine class. A notable study involved a library of such compounds tested against Plasmodium falciparum, where specific derivatives exhibited significant inhibitory effects:
- Compound : 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- IC50 : 2.24 μM
- Compound : 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- IC50 : 4.98 μM
These findings suggest that modifications in the triazolo-pyridine structure can lead to enhanced activity against malaria parasites .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazolo-pyridine derivatives indicates that the presence of electron-withdrawing groups (like fluorine) significantly influences their biological activity. The sulfonamide group enhances solubility and bioavailability, which are crucial for effective drug design .
The mechanism by which these compounds exert their effects involves inhibition of falcipain-2 (FP-2), a cysteine protease critical for the degradation of hemoglobin in P. falciparum. Inhibition of FP-2 leads to the death of the parasite during its trophozoite stage .
Case Studies
-
Study on Antimalarial Efficacy :
- A series of derivatives were synthesized and screened for their antimalarial properties.
- Compounds with specific substitutions showed marked improvement in efficacy compared to traditional treatments.
- Toxicity and Safety Profile :
Comparative Analysis
The following table summarizes the biological activities of selected triazolo-pyridine derivatives:
| Compound Name | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | Structure | 2.24 | Antimalarial |
| Compound B | Structure | 4.98 | Antimalarial |
| Compound C | Structure | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
